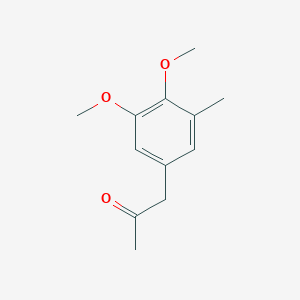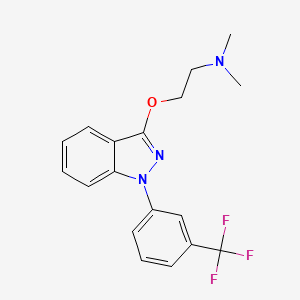
1-(3,4-Dimethoxy-5-methylphenyl)-2-Propanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4-Dimethoxy-5-methylphenyl)-2-Propanone is an organic compound with the molecular formula C12H16O3. It is a key intermediate in the synthesis of various pharmaceuticals and fine chemicals. The compound is characterized by its aromatic ring substituted with two methoxy groups and a methyl group, along with a propanone side chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(3,4-Dimethoxy-5-methylphenyl)-2-Propanone can be synthesized through several methods. One common route involves the Friedel-Crafts acylation of 3,4-dimethoxytoluene with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods
In industrial settings, the synthesis of this compound often involves optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Dimethoxy-5-methylphenyl)-2-Propanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the carbonyl group can yield alcohols, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: 3,4-Dimethoxy-5-methylbenzoic acid.
Reduction: 1-(3,4-Dimethoxy-5-methylphenyl)-2-propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3,4-Dimethoxy-5-methylphenyl)-2-Propanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of medicinal compounds.
Industry: Utilized in the production of fine chemicals, fragrances, and flavoring agents.
Mechanism of Action
The mechanism of action of 1-(3,4-Dimethoxy-5-methylphenyl)-2-Propanone depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The methoxy groups and the carbonyl functionality play crucial roles in its reactivity and interactions with molecular targets.
Comparison with Similar Compounds
Similar Compounds
1-(3,4-Dimethoxyphenyl)-2-Propanone: Lacks the methyl group on the aromatic ring.
1-(3,4-Methylenedioxyphenyl)-2-Propanone: Contains a methylenedioxy group instead of two methoxy groups.
1-(3,4-Dimethoxy-5-chlorophenyl)-2-Propanone: Has a chlorine atom instead of a methyl group.
Uniqueness
1-(3,4-Dimethoxy-5-methylphenyl)-2-Propanone is unique due to the presence of both methoxy and methyl groups on the aromatic ring, which can influence its chemical reactivity and biological activity. The combination of these substituents can lead to distinct properties and applications compared to similar compounds.
Properties
Molecular Formula |
C12H16O3 |
|---|---|
Molecular Weight |
208.25 g/mol |
IUPAC Name |
1-(3,4-dimethoxy-5-methylphenyl)propan-2-one |
InChI |
InChI=1S/C12H16O3/c1-8-5-10(6-9(2)13)7-11(14-3)12(8)15-4/h5,7H,6H2,1-4H3 |
InChI Key |
KGRMZAFFZMCQGM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1OC)OC)CC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(2R,4S)-Isopropyl 5-([1,1'-biphenyl]-4-yl)-4-(4-isopropoxy-4-oxobutanamido)-2-methylpentanoate](/img/structure/B15291987.png)

![2-(3,5-Dichloro-2-hydroxyphenyl)-benzo[h]quinoline-4-carboxylic Acid](/img/structure/B15291994.png)






![2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-3-fluoroaniline](/img/structure/B15292030.png)
![1-[4-(Trifluoromethyl)-3-pyridyl]cyclopropanamine hydrochloride](/img/structure/B15292035.png)
